molecular formula C18H22O2 B195095 Estra-5(10),9(11)-diene-3,17-dione CAS No. 2503-06-2

Estra-5(10),9(11)-diene-3,17-dione

Cat. No.: B195095
CAS No.: 2503-06-2
M. Wt: 270.4 g/mol
InChI Key: REHQUZZHQLORLC-RYRKJORJSA-N
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Description

Estra-5(10),9(11)-diene-3,17-dione is a synthetic steroidal compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-5(10),9(11)-diene-3,17-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of suitable steroidal intermediates under controlled conditions. For example, the compound can be synthesized through the oxidation of 17β-hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one using specific oxidizing agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Estra-5(10),9(11)-diene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into more reduced steroidal forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroidal derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Estra-5(10),9(11)-diene-3,17-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estra-5(10),9(11)-diene-3,17-dione is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit particular biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

2503-06-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8S,13S,14S)-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3/t15-,16+,18+/m1/s1

InChI Key

REHQUZZHQLORLC-RYRKJORJSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4

SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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